molecular formula C5H9NOS B1266413 2-Methylthiomorpholin-3-one CAS No. 69226-20-6

2-Methylthiomorpholin-3-one

Cat. No.: B1266413
CAS No.: 69226-20-6
M. Wt: 131.2 g/mol
InChI Key: JFQNETYDIXLTTR-UHFFFAOYSA-N
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Description

2-Methylthiomorpholin-3-one is a heterocyclic compound with the molecular formula C₅H₉NOS It features a morpholine ring substituted with a methyl group and a sulfur atom

Scientific Research Applications

2-Methylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylthiomorpholin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoethanethiol with methyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-aminoethanethiol and methyl chloroformate.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-aminoethanethiol reacts with methyl chloroformate to form an intermediate, which then cyclizes to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methylthiomorpholin-3-one involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions suggests it may influence redox processes in cells.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A related compound with a similar ring structure but without the sulfur atom.

    Thiomorpholine: Similar to 2-Methylthiomorpholin-3-one but lacks the methyl group.

    2-Methylmorpholine: Contains a methyl group but lacks the sulfur atom.

Uniqueness

This compound is unique due to the presence of both a sulfur atom and a methyl group in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylthiomorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQNETYDIXLTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69226-20-6
Record name 3-Thiomorpholinone, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiomorpholinone, 2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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